1-[3-(Dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-[1]benzothiolo[3,2-b]azocin-2-one;hydrochloride
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Overview
Description
1-[3-(Dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-1benzothiolo[3,2-b]azocin-2-one;hydrochloride is a complex organic compound with a unique structure that includes a benzothioloazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-1benzothiolo[3,2-b]azocin-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothioloazocin Ring: This can be achieved through a series of cyclization reactions involving thiol and amine precursors.
Introduction of the Dimethylamino Propyl Group: This step involves the alkylation of the intermediate compound with 3-(dimethylamino)propyl chloride under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-1benzothiolo[3,2-b]azocin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothioloazocin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the ring structure or the dimethylamino group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-1benzothiolo[3,2-b]azocin-2-one;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its pharmacological properties, including potential therapeutic applications.
Industry: The compound may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-1benzothiolo[3,2-b]azocin-2-one;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothioloazocin ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: This compound is used as a coupling agent in peptide synthesis.
3-(Dimethylamino)-1-propylamine: Used in the preparation of surfactants and other biologically active compounds.
1-Chloro-3-dimethylaminopropane hydrochloride: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
1-[3-(Dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-1benzothiolo[3,2-b]azocin-2-one;hydrochloride is unique due to its complex ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro-[1]benzothiolo[3,2-b]azocin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS.ClH/c1-19(2)12-7-13-20-17(21)11-6-5-10-16-18(20)14-8-3-4-9-15(14)22-16;/h3-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWPGFVUHAGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)CCCCC2=C1C3=C(S2)CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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